

Spectroscopic and Mechanistic Insights into 2-Hydroxy-5-methylisophthalaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 2-Hydroxy-5-methylisophthalaldehyde

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This technical guide provides an in-depth overview of the spectroscopic properties of **2-Hydroxy-5-methylisophthalaldehyde**, including Infrared (IR) and Mass Spectrometry (MS) data. It further outlines detailed experimental protocols for the acquisition of this data and explores a plausible signaling pathway associated with its pro-apoptotic activity, drawing parallels with structurally similar bioactive aldehydes.

Spectroscopic Data

The spectroscopic data for **2-Hydroxy-5-methylisophthalaldehyde** (CAS No: 7310-95-4, Molecular Formula: $C_9H_8O_3$, Molecular Weight: 164.16 g/mol) is summarized below.^[1] This data is crucial for the identification and characterization of the compound.

Infrared (IR) Spectroscopy

The IR spectrum of **2-Hydroxy-5-methylisophthalaldehyde** reveals key functional groups present in the molecule. The characteristic absorption bands are detailed in the table below.^[2]

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|------------------------|
| 3200–3500 | Broad | O-H stretch (phenolic) |
| 2830-2695 | Medium | C-H stretch (aldehyde) |
| 1680–1720 | Strong | C=O stretch (aldehyde) |
| ~1600 | Medium-Strong | C=C stretch (aromatic) |

Table 1: Key IR Absorption Bands for **2-Hydroxy-5-methylisophthalaldehyde**.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of **2-Hydroxy-5-methylisophthalaldehyde** results in fragmentation patterns that are instrumental in confirming its molecular weight and structure.

| m/z | Relative Intensity | Assignment |
|-----|--------------------|--------------------------------|
| 164 | High | Molecular Ion [M] ⁺ |
| 163 | High | [M-H] ⁺ |
| 135 | Medium | [M-CHO] ⁺ |
| 107 | Medium | [M-2CHO+H] ⁺ |

Table 2: Major Peaks in the Mass Spectrum of **2-Hydroxy-5-methylisophthalaldehyde**.

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of **2-Hydroxy-5-methylisophthalaldehyde** are provided below.

Synthesis: Formylation of p-Cresol

2-Hydroxy-5-methylisophthalaldehyde can be synthesized via the Duff reaction, which involves the formylation of p-cresol.[\[2\]](#)

Materials:

- p-cresol
- Hexamethylenetetramine (HMTA)
- Glacial acetic acid
- Hydrochloric acid (HCl)
- Diethyl ether
- Sodium bicarbonate (NaHCO_3)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- A mixture of p-cresol and hexamethylenetetramine in glacial acetic acid is refluxed for several hours.
- The reaction mixture is then hydrolyzed by heating with an aqueous solution of hydrochloric acid.
- After cooling, the product is extracted with diethyl ether.
- The organic layer is washed with a saturated sodium bicarbonate solution and then with brine.
- The ethereal solution is dried over anhydrous magnesium sulfate.
- The solvent is removed under reduced pressure to yield the crude product.
- The crude **2-Hydroxy-5-methylisophthalaldehyde** is purified by recrystallization or column chromatography.

IR Spectroscopy: Attenuated Total Reflectance (ATR)

A common and straightforward method for obtaining the IR spectrum of a solid sample like **2-Hydroxy-5-methylisophthalaldehyde** is through Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy.

Instrumentation:

- FTIR spectrometer equipped with a diamond ATR accessory.

Procedure:

- Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will account for any atmospheric or instrumental interferences.
- Sample Application: Place a small amount of the solid **2-Hydroxy-5-methylisophthalaldehyde** sample onto the ATR crystal.
- Pressure Application: Apply consistent pressure to the sample using the instrument's pressure arm to ensure good contact between the sample and the crystal.
- Spectrum Acquisition: Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm^{-1} .
- Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is then analyzed to identify the characteristic absorption peaks.
- Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.

Mass Spectrometry: Electron Ionization (EI)

The following is a general protocol for obtaining an electron ionization mass spectrum for an organic compound like **2-Hydroxy-5-methylisophthalaldehyde**.

Instrumentation:

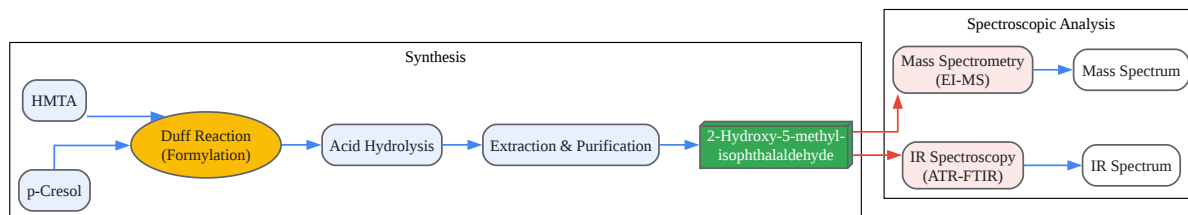
- Mass spectrometer with an electron ionization source.

Procedure:

- **Sample Introduction:** A small, pure sample of **2-Hydroxy-5-methylisophthalaldehyde** is introduced into the ion source, typically via a direct insertion probe for solid samples.
- **Vaporization:** The sample is heated under vacuum to promote vaporization.
- **Ionization:** The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M^+).
- **Fragmentation:** The high internal energy of the molecular ion leads to its fragmentation into smaller, characteristic charged fragments.
- **Mass Analysis:** The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** A detector records the abundance of each ion at a specific m/z value.
- **Spectrum Generation:** The data is compiled into a mass spectrum, which plots the relative intensity of the ions as a function of their m/z ratio.

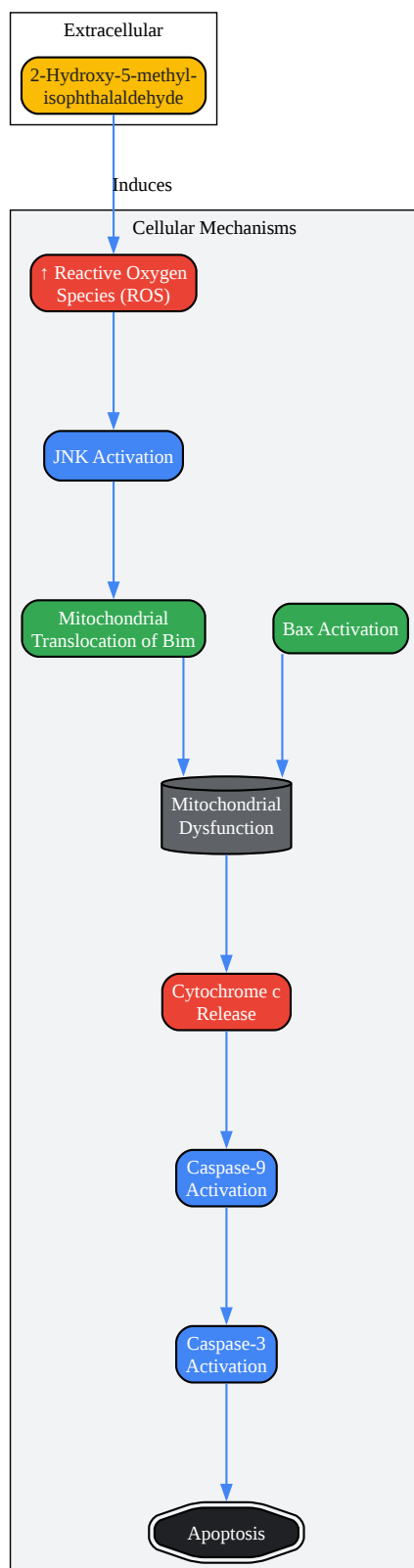
Signaling Pathway and Experimental Workflow

While specific signaling pathways for **2-Hydroxy-5-methylisophthalaldehyde** are not extensively documented, its structural analogs, such as 2'-hydroxycinnamaldehyde, have been shown to induce apoptosis in cancer cells through specific molecular mechanisms.^{[3][4]} A plausible pro-apoptotic signaling pathway for **2-Hydroxy-5-methylisophthalaldehyde**, based on this evidence, is depicted below. The compound is also known to exhibit antimicrobial properties.^[1]



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Workflow for the synthesis and spectroscopic analysis of **2-Hydroxy-5-methylisophthalaldehyde**.



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Hypothetical ROS-dependent apoptosis signaling pathway for **2-Hydroxy-5-methylisophthalaldehyde**.

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